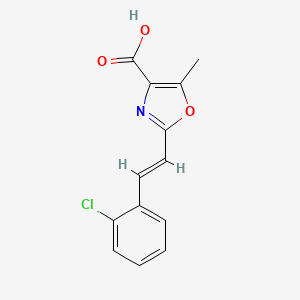![molecular formula C19H19ClN4O B12894440 N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide CAS No. 917924-78-8](/img/structure/B12894440.png)
N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a chlorobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Aminopropyl Chain: The aminopropyl chain is synthesized through a reductive amination reaction.
Attachment of the Chlorobenzamide Moiety: The final step involves the formation of the amide bond between the aminopropyl chain and 4-chlorobenzoyl chloride under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions[][3].
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted derivatives of the chlorobenzamide moiety[][3].
Wissenschaftliche Forschungsanwendungen
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a pharmacophore in the design of drugs targeting various enzymes and receptors.
Biological Studies: The compound is studied for its potential anti-inflammatory and anticancer properties.
Chemical Biology: It serves as a probe to study biological pathways involving pyrazole-containing compounds
Wirkmechanismus
The mechanism of action of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound can interfere with biological pathways, leading to altered cellular responses
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-fluorobenzamide
- N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-methylbenzamide
- N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-nitrobenzamide
Uniqueness
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
917924-78-8 |
|---|---|
Molekularformel |
C19H19ClN4O |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
N-[3-amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-4-chlorobenzamide |
InChI |
InChI=1S/C19H19ClN4O/c20-17-7-5-15(6-8-17)19(25)24-18(9-10-21)14-3-1-13(2-4-14)16-11-22-23-12-16/h1-8,11-12,18H,9-10,21H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
KXSZSKPVCVQKLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(CCN)NC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
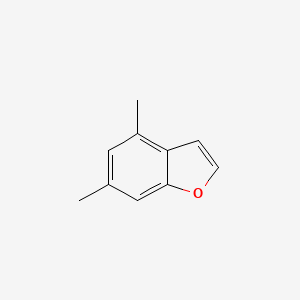

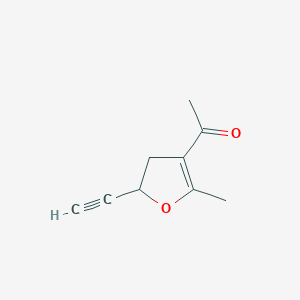
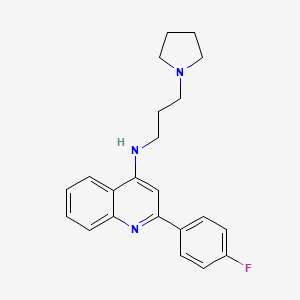
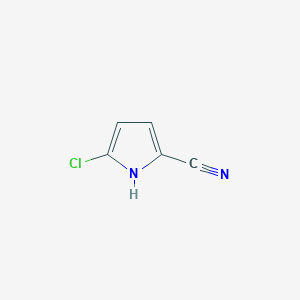


![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)

